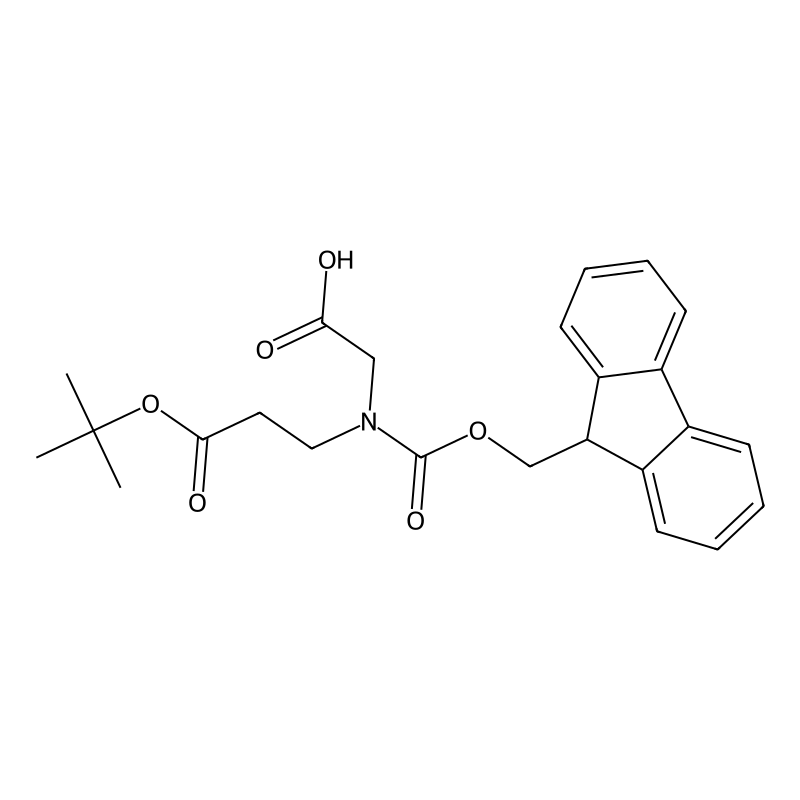

Fmoc-N-(tert-butyloxycarbonylethyl)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

Fmoc-N-(tert-butyloxycarbonylethyl)glycine, also known as Fmoc-EtBu-Gly-OH, is a key building block in the field of peptide synthesis. It is a derivative of the amino acid glycine, where the N-terminus (amino group) is protected by a Fmoc (Fluorenylmethoxycarbonyl) group and the side chain (carboxyl group) is protected by a tert-butyl (tBu) group. [, ]

The Fmoc and tBu protecting groups are crucial for the selective formation of peptide bonds during solid-phase peptide synthesis (SPPS), a widely used technique to create peptides and proteins in the laboratory. The Fmoc group can be selectively removed under mild acidic conditions, allowing the free amino group of the glycine residue to participate in peptide bond formation with the next activated amino acid. Similarly, the tBu group can be cleaved under specific conditions, revealing the final peptide product. [, ]

Chemical Modifications:

Fmoc-N-(tert-butyloxycarbonylethyl)glycine can also be used as a precursor for further chemical modifications in peptides. The reactive tBu group allows for the attachment of various functional groups, such as fluorophores, biotin tags, or polyethylene glycol (PEG) chains, to the side chain of the glycine residue. These modifications can be used to study protein-protein interactions, cellular localization, or improve the pharmacokinetic properties of peptides. [, ]

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is a derivative of glycine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyloxycarbonyl (Boc) group on the nitrogen atom. Its chemical formula is , and it has a molecular weight of 411.45 g/mol. This compound is primarily utilized in peptide synthesis due to its ability to protect amine functionalities while allowing for selective reactions at other sites.

- Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine or other amine bases, allowing the free amine to participate in subsequent coupling reactions.

- Coupling Reactions: The free amine generated after deprotection can react with carboxylic acids or activated esters to form peptide bonds, a crucial step in peptide synthesis.

- Hydrolysis: The tert-butyloxycarbonyl group can also be hydrolyzed under acidic conditions to yield the corresponding glycine derivative.

These reactions are fundamental in constructing peptides and other complex molecules in organic chemistry and biochemistry.

While the biological activity of Fmoc-N-(tert-butyloxycarbonylethyl)glycine itself may not be extensively characterized, compounds with similar structures often exhibit various biological activities. Peptides synthesized using this compound may show activities such as antimicrobial, anti-inflammatory, or cytotoxic effects depending on their sequence and structure. The ability to modify the glycine residue allows for the exploration of structure-activity relationships in peptide design.

The synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine typically involves:

- Protection of Glycine: Starting from glycine, the amino group is protected with a tert-butyloxycarbonyl group.

- Fmoc Protection: The carboxylic acid functionality is then protected by attaching the Fmoc group.

- Purification: The product is purified using techniques such as chromatography to isolate the desired compound.

This multi-step synthesis allows for the selective protection of functional groups, which is essential for subsequent reactions in peptide synthesis.

Fmoc-N-(tert-butyloxycarbonylethyl)glycine finds applications primarily in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides through solid-phase peptide synthesis (SPPS).

- Drug Development: Compounds derived from this amino acid can be explored for therapeutic potentials, particularly in designing peptides with specific biological activities.

- Bioconjugation: It can be used in bioconjugation strategies to attach peptides to various biomolecules for research purposes.

Interaction studies involving Fmoc-N-(tert-butyloxycarbonylethyl)glycine typically focus on its role within larger peptide structures. These studies may involve:

- Binding Affinity Assessments: Evaluating how peptides containing this compound interact with receptors or enzymes.

- Stability Studies: Investigating the stability of peptides in biological environments, which can influence their effectiveness as drugs.

Several compounds share structural similarities with Fmoc-N-(tert-butyloxycarbonylethyl)glycine, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fmoc-Glycine | Simple amino acid derivative | Lacks the tert-butyloxycarbonyl group |

| Boc-Glycine | Simple amino acid derivative | Uses a different protecting group (Boc instead of Fmoc) |

| Fmoc-N-(tert-butoxycarbonyl)methylglycine | Similar structure | Contains a methyl group instead of an ethyl group |

Uniqueness

Fmoc-N-(tert-butyloxycarbonylethyl)glycine is unique due to its combination of both Fmoc and tert-butyloxycarbonyl protecting groups, which allows for enhanced stability during synthesis and provides versatility in subsequent reactions. This dual protection makes it particularly valuable in complex peptide synthesis where multiple functional groups need selective protection.

The discovery of Fmoc-N-(tert-butyloxycarbonylethyl)glycine (CAS 174799-89-4) emerged from advancements in orthogonal protecting group strategies for peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group was first introduced by Louis A. Carpino and Grace Y. Han in 1970 as a base-labile alternative to acid-sensitive protecting groups like the tert-butoxycarbonyl (Boc) group. This innovation addressed the need for selective deprotection in solid-phase peptide synthesis (SPPS), enabling the synthesis of complex peptides with reduced side reactions.

Structurally, Fmoc-N-(tert-butyloxycarbonylethyl)glycine combines two critical functionalities:

- Fmoc group: A UV-fluorescent, base-labile carbamate protecting group for amines.

- Boc-protected ethyl side chain: An acid-labile tert-butyloxycarbonyl (Boc) group attached via an ethyl linker to glycine’s α-amino group.

The molecular formula is C₂₄H₂₇NO₆ (MW: 425.47 g/mol), with a SMILES string of O=C(O)CN(C(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)CCC(OC(C)(C)C)=O.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 425.47 g/mol | |

| Density | 1.239 ± 0.06 g/cm³ | |

| Boiling Point | 597.5 ± 43.0 °C (predicted) | |

| pKa | 3.82 ± 0.10 | |

| Storage Conditions | Sealed, 2–8°C |

Chemical Significance in Synthetic Peptide Chemistry

Fmoc-N-(tert-butyloxycarbonylethyl)glycine plays a pivotal role in SPPS due to its orthogonal protection strategy:

- Fmoc deprotection: Achieved with 20% piperidine in dimethylformamide (DMF), leaving acid-labile Boc groups intact.

- Boc stability: Resists basic conditions but cleaved by trifluoroacetic acid (TFA), enabling sequential deprotection.

This dual functionality allows for the synthesis of peptides with post-translational modifications (e.g., methylated or acetylated lysine) and the incorporation of non-natural amino acids. For example, the compound has been used to synthesize peptide nucleic acid (PNA) monomers, where the Boc group protects nucleobase moieties during oligomerization.

Nomenclature and Identification Parameters

The IUPAC name is 2-[9H-fluoren-9-ylmethoxycarbonyl-(3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl)amino]acetic acid. Key identifiers include:

- CAS Registry: 174799-89-4

- PubChem CID: 10526402

- MDL Number: MFCD05663768

Spectroscopic data (e.g., NMR, IR) confirm the presence of characteristic signals:

Position within Protected Amino Acid Chemistry

Fmoc-N-(tert-butyloxycarbonylethyl)glycine occupies a unique niche among protected amino acids:

| Protecting Group | Lability | Applications |

|---|---|---|

| Fmoc | Base | SPPS, fluorescent tagging |

| Boc | Acid | Stability under basic conditions |

| Benzyloxycarbonyl (Z) | Acid/Catalytic hydrogenation | Classical solution-phase synthesis |

Compared to Fmoc-Gly-OtBu (PubChem CID: 85790231), this derivative’s ethyl-linked Boc group enhances steric protection of side chains during coupling reactions. Its utility in synthesizing antibody-drug conjugates (ADCs) highlights its role in targeted cancer therapies.

Molecular Architecture and Constituent Components

Fmoc-N-(tert-butyloxycarbonylethyl)glycine represents a complex amino acid derivative characterized by three distinct structural components that contribute to its unique chemical properties and synthetic utility [1] [3]. The compound features a glycine backbone modified with two protective groups: the fluorenylmethoxycarbonyl (Fmoc) group and the N-(tert-butyloxycarbonylethyl) moiety [1] [3]. This dual protection strategy enables selective chemical manipulations during peptide synthesis while maintaining the integrity of the amino acid structure .

Fmoc Protecting Group Structure

The fluorenylmethoxycarbonyl protecting group constitutes a base-labile amine protecting group extensively utilized in organic synthesis, particularly in peptide synthesis applications [9]. The Fmoc group comprises a fluorene ring system connected to a methoxycarbonyl unit, creating a rigid, planar aromatic structure [9] [11]. The fluorene core consists of two benzene rings fused to a central five-membered ring, providing significant steric bulk and electronic stability [9] [12].

The structural characteristics of the Fmoc group include a highly fluorescent aromatic system that facilitates analytical monitoring during synthetic procedures [9] [13]. The carbamate linkage formed between the Fmoc group and the amino nitrogen creates a stable protecting group that remains intact under acidic conditions and hydrolysis [9]. The base-labile nature of Fmoc protection stems from the activation of the methylene proton adjacent to the fluorene ring system, which enables rapid deprotection using weak bases such as piperidine [13] [16].

N-(tert-butyloxycarbonylethyl) Moiety Analysis

The N-(tert-butyloxycarbonylethyl) component represents a modified tert-butyloxycarbonyl (Boc) protecting group extended through an ethyl linker [17] [18]. The tert-butyloxycarbonyl segment features a quaternary carbon center bearing three methyl groups, creating substantial steric hindrance that contributes to the stability of the protective function [17] [19]. This bulky substituent provides acid-labile protection characteristics, making it removable under acidic conditions using reagents such as trifluoroacetic acid [17] [20].

The ethyl spacer between the Boc group and the nitrogen atom introduces additional conformational flexibility to the molecule while maintaining the protective properties of the tert-butyloxycarbonyl system [18] [21]. This structural modification allows for enhanced solubility characteristics compared to simple Boc-protected amino acids and provides a unique handle for selective deprotection strategies [18] [23]. The combination of steric bulk and electronic effects from the tert-butyl group creates a protecting group that is stable under basic conditions but readily cleaved under acidic environments [19] [22].

Glycine Residue Configuration

The glycine component serves as the fundamental amino acid backbone, representing the simplest of all proteinogenic amino acids [25] [26]. Glycine possesses a minimal side chain consisting of a single hydrogen atom, making it the only achiral amino acid among the twenty standard protein-building amino acids [26] [27]. This structural simplicity confers unique conformational flexibility to glycine-containing compounds, as the absence of a beta-carbon eliminates steric constraints that limit conformational freedom in other amino acids [26] [29].

The glycine structure consists of a central alpha-carbon bonded to an amino group, a carboxyl group, and two hydrogen atoms [25] [28]. The lack of optical activity in glycine results from the presence of two identical hydrogen substituents on the alpha-carbon, preventing the formation of a chiral center [26] [31]. This achiral nature allows glycine residues to adopt conformations that would be energetically unfavorable for other amino acids, contributing to increased flexibility in peptide chains and proteins [29] [30].

Physicochemical Characteristics

Molecular Formula (C24H27NO6) and Weight Determination

Fmoc-N-(tert-butyloxycarbonylethyl)glycine possesses the molecular formula C24H27NO6, reflecting its complex multi-component structure [1] [3] [5]. The molecular weight of the compound is precisely determined as 425.47 daltons, calculated from the sum of atomic masses of all constituent elements [1] [4] [7]. The elemental composition includes twenty-four carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, and six oxygen atoms, distributed across the three major structural components [3] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H27NO6 | [1] [3] |

| Molecular Weight | 425.47 Da | [1] [4] |

| Carbon Atoms | 24 | [3] [5] |

| Hydrogen Atoms | 27 | [3] [5] |

| Nitrogen Atoms | 1 | [3] [5] |

| Oxygen Atoms | 6 | [3] [5] |

The molecular architecture reflects the additive contributions of the Fmoc protecting group (C15H11O2), the tert-butyloxycarbonylethyl moiety (C7H13O2), and the glycine backbone (C2H5NO2) [9] [17] [25]. The substantial molecular weight compared to simple amino acids results from the presence of two bulky protecting groups that significantly increase the overall molecular mass [1] [3].

Spectroscopic Properties and Identification Markers

The spectroscopic characteristics of Fmoc-N-(tert-butyloxycarbonylethyl)glycine provide distinctive identification markers for analytical purposes [43]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various structural components, with the aromatic protons of the fluorene system appearing in the downfield region between 7.2 and 7.8 parts per million [37] [46]. The tert-butyl protons of the Boc moiety exhibit a distinctive singlet around 1.4 parts per million, reflecting the equivalence of the nine methyl protons [37] [35].

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the carbamate carbonyl groups present in both protecting groups [35] [43]. The Fmoc carbamate typically shows a carbonyl stretching frequency around 1720 cm⁻¹, while the Boc carbamate appears at slightly different frequencies due to electronic environment differences [35]. The glycine carboxylic acid functionality contributes additional carbonyl and hydroxyl stretching vibrations that aid in structural confirmation [43] [46].

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound structure [47]. The molecular ion peak appears at m/z 425, with characteristic fragment ions resulting from loss of the tert-butyl group (m/z 369) and further fragmentation of the Fmoc moiety [49]. These spectroscopic techniques collectively enable unambiguous identification and purity assessment of the compound [43] [47].

Solubility Profile in Various Solvents

The solubility characteristics of Fmoc-N-(tert-butyloxycarbonylethyl)glycine reflect the amphiphilic nature of the molecule, containing both hydrophobic aromatic components and polar functional groups [39] [6]. The compound demonstrates good solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, which can effectively solvate both the aromatic Fmoc group and the polar carbamate functionalities [39] [6]. Moderate solubility is observed in alcoholic solvents including methanol and ethanol, where hydrogen bonding interactions stabilize the dissolved species [6] [39].

The presence of the bulky Fmoc and tert-butyloxycarbonyl groups significantly reduces water solubility compared to unprotected glycine, making the compound essentially insoluble in aqueous media [39] [6]. This hydrophobic character necessitates the use of organic co-solvents or surfactants for aqueous applications [6]. Common organic solvents such as dichloromethane and chloroform provide excellent solubility due to favorable interactions with the aromatic fluorene system [39] [6].

| Solvent Type | Solubility | Mechanism |

|---|---|---|

| Dimethylformamide | High | Polar aprotic solvation |

| Dimethyl sulfoxide | High | Strong solvating ability |

| Methanol | Moderate | Hydrogen bonding |

| Dichloromethane | High | Aromatic interactions |

| Water | Poor | Hydrophobic character |

Thermal Stability and Degradation Parameters

The thermal stability of Fmoc-N-(tert-butyloxycarbonylethyl)glycine is influenced by the relative stabilities of its constituent protecting groups under elevated temperature conditions [4] [40]. The compound exhibits a predicted boiling point of 597.5±43.0°C under standard atmospheric pressure, though decomposition likely occurs before reaching this temperature [4]. The predicted density of 1.239±0.06 g/cm³ reflects the compact packing of the molecular structure [4].

Thermal decomposition analysis reveals that amino acid derivatives typically undergo complex degradation pathways involving decarboxylation, deamination, and protecting group cleavage [40] [41]. The Fmoc group demonstrates relatively high thermal stability due to the aromatic character of the fluorene system, while the tert-butyloxycarbonyl group exhibits greater thermal lability due to the ease of tert-butyl cation formation [17] [40]. Storage recommendations specify maintenance at low temperatures (2-8°C) to prevent gradual decomposition and maintain compound integrity [6] [36].

The compound shows a predicted acid dissociation constant (pKa) of 3.82±0.10, reflecting the carboxylic acid functionality of the glycine component [4]. This acidity parameter influences the compound's behavior under various pH conditions and affects its stability profile in different chemical environments [4] [41].

Structural Elucidation Methods

Comprehensive structural elucidation of Fmoc-N-(tert-butyloxycarbonylethyl)glycine requires a combination of complementary analytical techniques to confirm the molecular architecture and verify structural integrity [43] [44]. Nuclear magnetic resonance spectroscopy serves as the primary method for detailed structural analysis, providing information about connectivity, stereochemistry, and conformational behavior [43] [46]. One-dimensional proton nuclear magnetic resonance reveals characteristic chemical shift patterns for each structural component, while two-dimensional techniques such as correlation spectroscopy and nuclear Overhauser effect spectroscopy provide connectivity information [46] [48].

Mass spectrometry techniques, including electrospray ionization and matrix-assisted laser desorption ionization, enable precise molecular weight determination and fragmentation pattern analysis [47] [49]. Tandem mass spectrometry provides detailed structural information through controlled fragmentation pathways that reveal the sequential loss of protecting groups and amino acid components [47] [49]. High-resolution mass spectrometry confirms elemental composition through accurate mass measurements that distinguish between possible isomeric structures [47] [49].

Infrared and Raman spectroscopy contribute vibrational frequency information that identifies specific functional groups and confirms the presence of carbamate, carboxylic acid, and aromatic functionalities [43] [35]. X-ray crystallography, when suitable crystals can be obtained, provides definitive three-dimensional structural information including bond lengths, angles, and intermolecular interactions [43] [44]. However, the flexibility of protected amino acid derivatives often complicates crystallization efforts, making solution-phase techniques more practical for routine analysis [43] [44].

Conformational Analysis and Stereochemical Considerations

The conformational behavior of Fmoc-N-(tert-butyloxycarbonylethyl)glycine is governed by the interplay between the rigid aromatic Fmoc group, the flexible tert-butyloxycarbonylethyl chain, and the inherently flexible glycine backbone [50] [51]. The achiral nature of the glycine residue eliminates stereochemical constraints at the alpha-carbon, allowing for greater conformational freedom compared to other amino acid derivatives [26] [51]. This flexibility enables the molecule to adopt multiple low-energy conformations that may interconvert rapidly in solution [51] [53].

Computational modeling using density functional theory and molecular dynamics simulations reveals that the most stable conformations involve intramolecular interactions between the aromatic Fmoc system and the aliphatic protecting group components [50] [53]. The tert-butyloxycarbonylethyl chain can adopt extended or folded conformations depending on solvent environment and intermolecular interactions [51] [54]. The absence of a chiral center in the glycine component eliminates diastereomeric complications that often arise in protected amino acid chemistry [52] [55].

Conformational analysis demonstrates that the Fmoc group adopts a relatively rigid planar configuration due to the aromatic character of the fluorene system [9] [50]. The carbamate linkages introduce some flexibility around the nitrogen-carbon bonds, but steric interactions with the tert-butyl group limit the accessible conformational space [17] [51]. Nuclear magnetic resonance studies in different solvents reveal dynamic behavior consistent with rapid interconversion between conformational states on the nuclear magnetic resonance timescale [51] [46].

Retrosynthetic Analysis and Strategic Approaches

The synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine requires careful consideration of protecting group compatibility and reaction sequence optimization. The retrosynthetic analysis reveals two primary strategic disconnections: the fluorenylmethoxycarbonyl protection of the amino nitrogen and the N-alkylation of glycine with the tert-butyl ester moiety [1] [2].

The strategic approach begins with the recognition that this compound belongs to the class of N-alkylated amino acid derivatives, where the glycine backbone is modified through nitrogen substitution with a tert-butyloxycarbonylethyl chain [3] [4]. The retrosynthetic analysis follows these key disconnections:

Primary Disconnection Strategy: The molecule can be traced back through two major synthetic pathways. The first involves starting from glycine tert-butyl ester and performing N-alkylation with an appropriate alkylating agent, followed by Fmoc protection [5] [6]. The second approach involves pre-forming the N-alkylated glycine derivative and subsequently introducing the Fmoc protecting group [7] [8].

Protecting Group Considerations: The strategic analysis must account for the orthogonality between the Fmoc group (base-labile) and the tert-butyl ester functionality (acid-labile) [1] [9]. This orthogonality permits selective deprotection and manipulation of each protecting group independently, which is crucial for subsequent peptide synthesis applications [10] [11].

Synthetic Route Selection: The most efficient retrosynthetic pathway involves the alkylation of glycine derivatives using phase-transfer catalysis conditions, where the glycine substrate is activated as its benzophenone imine or similar protecting group that enhances enolate formation [5] [12]. Alternative routes consider direct alkylation of glycine tert-butyl ester under basic conditions with appropriate alkyl halides [6] [13].

Protection-Based Synthetic Routes

The synthesis of Fmoc-N-(tert-butyloxycarbonylethyl)glycine employs multiple protection strategies that ensure selective functionalization at different stages of the synthesis. The protection-based routes can be categorized into three primary methodologies based on the sequence of protection and alkylation steps.

Method 1: Fmoc Protection Following N-alkylation

This approach begins with the alkylation of glycine or its ester derivatives, followed by introduction of the Fmoc protecting group. The glycine tert-butyl ester serves as the starting material, which undergoes N-alkylation with tert-butyl 3-bromopropanoate under basic conditions [14] [6]. The reaction typically employs sodium hydride or potassium carbonate as the base in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide [15] [16].

Following successful alkylation, the Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) under mildly basic conditions [7] [8]. This method provides good yields when the alkylation step is optimized to minimize competing side reactions such as dialkylation [15] [13].

Method 2: Pre-Fmoc Protection Strategy

An alternative approach involves initial Fmoc protection of glycine, followed by selective N-alkylation. This method requires careful consideration of reaction conditions to avoid Fmoc group removal during the alkylation step [17] [18]. The Fmoc-glycine substrate is converted to its sodium or potassium salt, which then undergoes alkylation with the appropriate alkyl halide under controlled conditions [19] [20].

The success of this route depends on maintaining mildly basic conditions that preserve the Fmoc group while enabling sufficient nucleophilicity for alkylation. Typical conditions employ cesium carbonate or potassium carbonate in polar aprotic solvents at elevated temperatures [19] [8].

Method 3: Building Block Assembly

A third strategy involves the preparation of intermediate building blocks that are subsequently coupled to form the target molecule. This approach may involve the synthesis of protected amino acid derivatives that contain the desired alkyl chain, followed by coupling with appropriately protected glycine derivatives [18] [21].

Coupling and Condensation Reaction Optimization

The optimization of coupling reactions for Fmoc-N-(tert-butyloxycarbonylethyl)glycine synthesis focuses on maximizing yield while minimizing racemization and side product formation. The coupling methodologies employed depend on the specific synthetic route and the nature of the coupling partners involved.

Carbodiimide-Based Coupling Systems

Traditional carbodiimide coupling reagents such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) have been extensively utilized in the synthesis of N-alkylated amino acid derivatives [22] [23]. When applied to Fmoc-N-(tert-butyloxycarbonylethyl)glycine synthesis, these reagents are typically used in combination with hydroxybenzotriazole (HOBt) to minimize racemization [22] [24].

The optimized conditions involve using 1.1-1.2 equivalents of DIC with equimolar HOBt in dichloromethane or dimethylformamide at room temperature [23] [25]. The reaction progress is monitored using thin-layer chromatography, and the coupling is typically complete within 2-4 hours [22] [23].

Uronium and Guanidinium Salt Reagents

More recently, uronium and guanidinium salt-based coupling reagents have shown superior performance in the synthesis of sterically hindered amino acid derivatives. N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) have been particularly effective [24] [25] [26].

HATU demonstrates exceptional performance in difficult coupling reactions, providing high yields with minimal racemization [24] [27]. The optimized conditions typically employ 1.1 equivalents of HATU with 2 equivalents of N,N-diisopropylethylamine (DIPEA) in dimethylformamide [28] [27]. The reaction proceeds rapidly, often completing within 30 minutes to 2 hours [25] [28].

Optimization Parameters

Critical optimization parameters include solvent selection, base concentration, reaction temperature, and reaction time. Dimethylformamide provides the most consistent results, although dichloromethane and acetonitrile have been successfully employed in specific cases [23] [28]. The base concentration requires careful optimization to ensure complete coupling while avoiding side reactions such as aspartimide formation [26] [29].

Temperature control is particularly important, with most optimized protocols operating at room temperature or slightly elevated temperatures (30-40°C) to balance reaction rate with selectivity [28] [29]. Reaction times are typically minimized to reduce the potential for side reactions, with most couplings completing within 0.5-4 hours depending on the specific reagent system [25] [28].

Purification and Isolation Techniques

The purification of Fmoc-N-(tert-butyloxycarbonylethyl)glycine requires specialized techniques that accommodate the amphiphilic nature of the molecule and the presence of multiple functional groups. The purification strategy must effectively separate the target compound from unreacted starting materials, coupling reagent byproducts, and potential side products.

Reverse-Phase High-Performance Liquid Chromatography

Reverse-phase HPLC represents the gold standard for purification of Fmoc-protected amino acid derivatives [30] [31] [32]. The method exploits the hydrophobic interactions between the fluorenyl group and the stationary phase to achieve separation [33] [34]. Optimal separation is achieved using C18 columns with acetonitrile-water gradient systems containing trifluoroacetic acid as an ion-pairing agent [31] [32] [35].

The typical gradient conditions begin with 5-10% acetonitrile in water (0.1% TFA) and increase to 90-95% acetonitrile over 30-60 minutes [32] [35]. The flow rate is adjusted based on column dimensions, typically ranging from 1-4 mL/min for analytical separations and 10-50 mL/min for preparative purifications [31] [36].

Column Chromatography Methods

Silica gel column chromatography provides an effective and economical purification method for gram-scale syntheses [37] [38]. The separation is achieved using gradient elution systems, typically starting with hexane or dichloromethane and progressing to more polar solvent mixtures containing ethyl acetate or methanol [39] [38].

The optimal eluent system begins with 100% dichloromethane and gradually increases the ethyl acetate concentration to 20-50% [39] [38]. The addition of small amounts of triethylamine (0.1-1%) can improve peak shape and reduce tailing effects associated with the amino acid functionality [37] [38].

Crystallization and Recrystallization

For large-scale preparations, crystallization techniques offer advantages in terms of purity and cost-effectiveness [39] [38]. The crystallization of Fmoc-N-(tert-butyloxycarbonylethyl)glycine is typically achieved using ethanol-water or acetonitrile-water systems [4] [40]. The crude product is dissolved in the minimum amount of hot ethanol, followed by slow addition of water until slight turbidity appears [41] [42].

The crystallization process is enhanced by slow cooling and scratch nucleation, typically yielding crystals with purities exceeding 98% [40] [42]. Recrystallization from ethyl acetate-hexane systems has also proven effective for removing trace impurities [39] [38].

Quality Control and Characterization

The purity assessment of Fmoc-N-(tert-butyloxycarbonylethyl)glycine requires multiple analytical techniques. High-performance liquid chromatography with ultraviolet detection at 254 nm provides quantitative purity analysis [38] [39]. The Fmoc group exhibits strong UV absorption, enabling detection limits below 0.1% [9] [38].

Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with both proton and carbon-13 NMR providing comprehensive structural information [43] [44]. Mass spectrometry, particularly electrospray ionization, confirms molecular weight and identifies potential impurities [43] [45].

Scale-up Production Considerations

The scale-up of Fmoc-N-(tert-butyloxycarbonylethyl)glycine synthesis presents unique challenges related to heat management, mixing efficiency, and waste handling. Successful scale-up requires systematic optimization of reaction parameters and implementation of appropriate engineering controls.

Reaction Engineering Considerations

Large-scale synthesis requires careful attention to heat transfer and mixing characteristics. The alkylation reactions are often exothermic, requiring adequate temperature control to prevent side reactions [10] [11]. Jacketed reactors with efficient cooling systems are essential for maintaining isothermal conditions during addition of alkylating agents [46] [21].

Mixing efficiency becomes critical at larger scales, as inadequate mixing can lead to localized concentration gradients and reduced yields [10] [11]. High-efficiency impellers and optimized reactor geometry ensure uniform distribution of reactants and consistent product quality [47] [46].

Solvent Recovery and Recycling

Economic and environmental considerations necessitate solvent recovery systems in large-scale production. Dimethylformamide, the primary solvent in many synthetic steps, can be effectively recovered through distillation and reused after appropriate purification [10] [47]. The recovery process typically achieves 85-95% solvent recycle efficiency [10] [11].

Dichloromethane used in extraction and purification steps is recovered through fractional distillation. The recovered solvent meets specifications for reuse after drying over molecular sieves and purity analysis [47] [10].

Process Analytical Technology

Real-time monitoring of critical process parameters ensures consistent product quality and enables process optimization. In-line ultraviolet spectroscopy monitors Fmoc deprotection reactions by following the characteristic absorption at 300 nm [9] [48]. High-performance liquid chromatography analysis at regular intervals confirms reaction progress and identifies potential side products [37] [38].

Temperature and pH monitoring systems provide continuous feedback for process control. Automated addition systems for reagents and bases maintain optimal reaction conditions while minimizing operator exposure to hazardous materials [10] [11].

Waste Minimization Strategies

Large-scale production requires implementation of waste minimization strategies to reduce environmental impact and disposal costs. Aqueous waste streams from extraction processes are treated to remove organic contaminants before disposal [10] [47]. Solid waste from filtration and purification steps is evaluated for organic solvent recovery before disposal [10] [11].

The implementation of continuous flow processes represents an emerging approach for reducing waste generation. Flow chemistry enables more precise control of reaction conditions and often requires smaller solvent volumes compared to batch processes [28] [47].

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes for Fmoc-N-(tert-butyloxycarbonylethyl)glycine aligns with contemporary green chemistry principles. These approaches focus on reducing environmental impact while maintaining synthetic efficiency and product quality.

Solvent Substitution Strategies

Traditional synthetic routes rely heavily on hazardous solvents such as dimethylformamide and dichloromethane. Green chemistry initiatives have identified alternative solvents that reduce toxicity and environmental impact [10] [47]. Propylene carbonate has emerged as a viable replacement for dimethylformamide in peptide coupling reactions, providing comparable yields with reduced toxicity [47] [20].

2-Methyltetrahydrofuran represents a bio-based alternative to traditional ethereal solvents, offering similar solvation properties with improved environmental profiles [49] [10]. Ethyl acetate and other green solvents have been successfully employed in Fmoc deprotection reactions, though often requiring modified reaction conditions [49] [50].

Alternative Deprotection Methods

Conventional Fmoc deprotection relies on piperidine, which presents safety and environmental concerns [49] [50]. Alternative deprotection reagents such as 4-methylpiperidine, piperazine, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown promising results [49] [51] [52].

Piperazine combined with DBU provides rapid and efficient Fmoc deprotection while using lower reagent concentrations [51] [52]. This combination reduces both material consumption and waste generation compared to traditional piperidine-based systems [49] [51].

Catalytic Processes and Atom Economy

The implementation of catalytic processes improves atom economy and reduces waste generation. Phase-transfer catalysis enables efficient alkylation reactions using aqueous-organic biphasic systems, reducing the need for anhydrous conditions [12] [6]. Quaternary ammonium salts serve as effective phase-transfer catalysts, facilitating efficient mass transfer between phases [12] [6].

Enzymatic approaches represent an emerging area for green amino acid synthesis. While not yet widely applied to Fmoc-N-(tert-butyloxycarbonylethyl)glycine specifically, enzymatic methods offer potential advantages in terms of selectivity and environmental impact [53] [54].

Microwave-Assisted Synthesis

Microwave irradiation accelerates many synthetic transformations while reducing energy consumption and reaction times [8] [54]. Microwave-assisted Fmoc protection reactions proceed rapidly under mild conditions, often completing within minutes rather than hours [8] [19].

The application of microwave heating to coupling reactions has shown particular promise, enabling efficient amide bond formation with reduced solvent consumption [29] [8]. Careful optimization of microwave parameters ensures efficient heating while preventing overheating and side reactions [19] [8].

Water-Based Reaction Systems

The development of water-compatible reaction conditions represents a significant advancement in green chemistry. While traditional amino acid synthesis requires anhydrous conditions, modified protocols enable efficient synthesis in aqueous or mixed aqueous-organic systems [20] [8].